molecular formula C9H14N2O B13973004 4-Imidazol-1-yl-cyclohexanol

4-Imidazol-1-yl-cyclohexanol

Cat. No.: B13973004
M. Wt: 166.22 g/mol
InChI Key: BFRIPECZNDHAOZ-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-cyclohexanol is a chemical compound that features a cyclohexanol ring substituted with an imidazole group at the 4-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazol-1-yl-cyclohexanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Ullmann reaction, where p-bromoanisole and imidazole are used as starting materials. The reaction is carried out in the presence of a catalyst, alkali, and a suitable solvent. After the reaction, the product is extracted, purified, and crystallized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Imidazol-1-yl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Imidazole-Based Supramolecular Complexes

The formation of supermolecules via noncovalent bonds can influence the function of living molecules within biological systems, improving drug solubility, bioavailability, biocompatibility, drug targeting, and curative effects, while also reducing multidrug resistance, toxicity, and adverse effects . Imidazole-based supermolecules, such as I1 , I2 , I3 and I4 , are used in clinical settings and possess potential for the development of supramolecular species . Imidazole-based supermolecules have applications such as anticancer, antibacterial, antifungal, antiparasitic, antidiabetic, antihypertensive, and anti-inflammatory medicinal agents, as well as use as ion receptors, imaging agents, and pathologic probes .

Anticancer Activity

Many studies show the potential of imidazole in anticancer applications . HO-1 overexpression has been reported in several types of human malignancies, and the inhibition of HO-1 is considered a valuable anticancer approach . In fragment-based joining experiments, the benzyl group was joined to the imidazole inside the binding pocket of HO-1 . A compound (4d ) has been found to inhibit HO-1 with an IC50 of 1.03 μM . Several compounds have been developed and evaluated for antitumor potential against different cancer cell lines :

  • C6 (rat glioma)
  • HepG2 (human liver)
  • A549, MCF-7, HepG2, and OVCAR-3
  • HeLa cancer cell line

Examples of Imidazole-based Compounds with Anticancer Activity :

CompoundsIC50 value (C6)IC50 value (HepG2)
20a27.0 ± 1.4150.0 ± 5.0
20b20 ± 2.026.33 ± 1.53
20c32.67 ± 6.43275.0 ± 35.36
20d22.0 ± 3.6129.33 ± 1.15
20e16.33 ± 2.3131.67 ± 7.23
20f19.50 ± 2.1228.67 ± 1.15
20g15.67 ± 2.5258.33 ± 2.89
20h> 500> 500
20i24.33 ± 4.04> 500
20j19.33 ± 2.31> 500
Cisplatin23.0 ± 1.7346.67 ± 7.64
CompoundsCancer cells (IC50 µM) (A549)Cancer cells (IC50 µM) (MCF-7)Cancer cells (IC50 µM) (HEP-G2)Cancer cells (IC50 µM) (OVCAR-3)
21a119.3 ± 29.913.49 ± 0.1624.2 ± 0.3216.91 ± 0.37
21b19.17 ± 0.4318.09 ± 0.2859.13 ± 0.9224.7 ± 1.69
21c17.41 ± 0.1616.04 ± 0.24140.85 ± 0.8834.44 ± 1.55
21d35.89 ± 0.8432.55 ± 3.2636.54 ± 1.3536.48 ± 1.36
22a12.47 ± 0.1812.12 ± 0.1015.44 ± 0.2516.09 ± 0.39
22b41.05 ± 1.6153.54 ± 1.12117.28 ± 2.4259.01 ± 8.91
22c> 314254.9 ± 13.6> 314299.52 ± 9.27
22d15.79 ± 0.4913.42 ± 0.2417.6 ± 0.2516.13 ± 0.32
23a10.3 ± 0.139.65 ± 0.0610.16 ± 0.0810.5 ± 0.10
23b54.12 ± 1.2053.19 ± 0.7764.91 ± 0.2428.71 ± 1.44
23c56.21 ± 0.9656.09 ± 0.1436.61 ± 1.8911.4 ± 0.24
23d19.53 ± 0.7114.73 ± 0.0915.49 ± 0.1614.04 ± 0.29
24a10.73 ± 0.589.73 ± 0.1610.33 ± 0.0610.34 ± 0.19
24b11.64 ± 0.2511.14 ± 0.0732.16 ± 1.8312.55 ± 0.12
24c22.36 ± 0.5421.12 ± 0.5358.74 ± 0.7513.29 ± 0.47
24d50.45 ± 0.8254.41 ± 0.7256.45 ± 0.8633.13 ± 0.14
25a14.59 ± 0.4010.38 ± 0.0836.13 ± 0.7522.44 ± 0.47
25b10.76 ± 0.2910.15 ± 0.0642.05 ± 0.9116.32 ± 0.45
25c10.27 ± 0.1511.12 ± 0.2050.24 ± 0.8814.88 ± 0.67
25d24.06 ± 0.0822.93 ± 0.4921.38 ± 0.680.14.22 ± 0.33
26a9.73 ± 0.078.91 ± 0.0710.93 ± 0.1010.76 ± 0.12
26b11.79 ± 0.2711.34 ± 0.1747.88 ± 0.7613.76 ± 0.27
26c16.92 ± 0.6111.93 ± 0.1432.92 ± 0.3813.4 ± 0.33
26d81.48 ± 1.4035.69 ± 0.4795.7 ± 2.4442.24 ± 2.43
DOX0.46 ± 0.010.42 ± 0.010.72 ± 0.013.95 ± 0.09
Cisplatin7.31 ± 0.4411.7 ± 0.123.97 ± 0.0416.04 ± 0.74

Antibacterial Activity

Some derivatives of 1,3-diazole exhibit antibacterial activities . For example, compounds 1a and 1b showed good antimicrobial potential against S. aureus, E. coli, and B. subtilis . Compound 4 h shows the most potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Other Activities

Imidazole compounds have demonstrated a range of activities, leading to their use in treatments for various conditions :

  • Anti-inflammatory
  • Antidiabetic
  • Antiparasitic
  • Antituberculosis
  • Antifungal
  • Antioxidant
  • Antimalarial
  • Antidepressant

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-cyclohexanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazol-1-yl-cyclohexanol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-imidazol-1-ylcyclohexan-1-ol

InChI

InChI=1S/C9H14N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h5-9,12H,1-4H2

InChI Key

BFRIPECZNDHAOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C=CN=C2)O

Origin of Product

United States

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